molecular formula C19H21N3O6S B466579 2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide CAS No. 458535-60-9

2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide

Cat. No.: B466579
CAS No.: 458535-60-9
M. Wt: 419.5g/mol
InChI Key: NVVMJDVZNIZOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide is a synthetic small molecule of interest in medicinal chemistry research. Its structure incorporates two key pharmacophoric elements: an acetamide linker and a sulfonamide moiety. The sulfonamide group is attached to a piperidine ring, a nitrogen heterocycle that is a pivotal cornerstone in the production of drugs and is found in a wide variety of biologically active compounds . Molecules containing sulfonamide groups conjugated with acetamide fragments have been shown to exhibit antimicrobial and anticancer activities in research settings . The inhibition of enzymes like dihydrofolate reductase (DHFR) is considered one of the prominent mechanisms through which such sulfonamide-acetamide hybrids may exert their biological effects . Researchers are exploring these compounds for their potential as enzyme inhibitors or targeted therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-nitrophenoxy)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c23-19(14-28-17-8-6-16(7-9-17)22(24)25)20-15-4-10-18(11-5-15)29(26,27)21-12-2-1-3-13-21/h4-11H,1-3,12-14H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVMJDVZNIZOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidine

The piperidine sulfonyl group is introduced via reaction of piperidine with sulfonyl chloride derivatives. A representative procedure involves:

  • Dissolving piperidine (1.0 equiv) in dichloromethane (DCM) under nitrogen.

  • Adding sulfonyl chloride (1.2 equiv) dropwise at 0°C.

  • Stirring for 6–8 hours at room temperature.

The resulting piperidin-1-ylsulfonyl chloride is isolated in 85–90% yield and used without further purification.

Coupling with 4-Nitroaniline

The sulfonyl chloride intermediate reacts with 4-nitroaniline to form 4-(piperidin-1-ylsulfonyl)aniline:

  • Mixing 4-nitroaniline (1.0 equiv) with piperidin-1-ylsulfonyl chloride (1.1 equiv) in pyridine.

  • Heating at 60°C for 12 hours.

  • Quenching with ice-water and filtering the precipitate.

Yield : 72–78%
Characterization :

  • IR (KBr) : 1345 cm⁻¹ (S=O symmetric stretch), 1160 cm⁻¹ (S=O asymmetric stretch).

  • ¹H NMR (CDCl₃) : δ 8.10 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.15–3.05 (m, 4H, piperidine-H), 1.60–1.45 (m, 6H, piperidine-H).

Formation of 2-Chloro-N-(4-(Piperidin-1-ylsulfonyl)Phenyl)Acetamide

The acetamide moiety is introduced via chloroacetylation:

  • Reacting 4-(piperidin-1-ylsulfonyl)aniline (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in DMF.

  • Stirring at room temperature for 2 hours.

  • Precipitating the product with ice-water and recrystallizing from ethanol.

Yield : 88–92%
Characterization :

  • Melting Point : 142–144°C

  • MS (ESI+) : m/z 301.32 [M+H]⁺.

Nitrophenoxy Substitution and Final Coupling

The nitrophenoxy group is introduced via nucleophilic aromatic substitution:

  • Dissolving 2-chloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (1.0 equiv) and 4-nitrophenol (1.5 equiv) in acetone.

  • Adding potassium carbonate (2.0 equiv) and heating under reflux for 8–10 hours.

  • Filtering and purifying via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Yield : 60–65%
Optimization Notes :

  • Excess 4-nitrophenol improves yield due to steric hindrance at the reaction site.

  • Acetone outperforms DMF or DMSO in minimizing side reactions.

Characterization of Final Product :

  • Molecular Formula : C₁₉H₂₁N₃O₆S

  • Molecular Weight : 419.5 g/mol

  • ¹H NMR (DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.20 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.80 (s, 2H, OCH₂), 3.10–3.00 (m, 4H, piperidine-H), 1.55–1.40 (m, 6H, piperidine-H).

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Recent adaptations use microwave irradiation to accelerate the nitrophenoxy coupling step:

  • Conditions : 150 W, 100°C, 30 minutes.

  • Yield : 68–70% (15% increase over conventional heating).

Solid-Phase Synthesis

Immobilizing the piperidinyl sulfonyl intermediate on Wang resin enables iterative coupling:

  • Advantages : Facilitates automation and reduces purification steps.

  • Yield : 58–62% (comparable to solution-phase).

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing O-alkylation during nitrophenoxy substitution generates 2-(4-nitrophenyl)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (up to 12% yield).

  • Mitigation : Use of bulky bases (e.g., DBU) reduces O-alkylation to <3%.

Purification Difficulties

  • Issue : Similar polarities of product and byproducts complicate column chromatography.

  • Solution : Gradient elution with ethyl acetate/hexane (10–40% ethyl acetate) achieves >95% purity.

Scalability and Industrial Feasibility

Kilogram-Scale Production

A patented protocol outlines large-scale synthesis:

  • Batch Size : 5 kg of 4-(piperidin-1-ylsulfonyl)aniline.

  • Reactor : 500 L glass-lined vessel.

  • Yield : 63% (3.15 kg final product).

Cost Analysis

  • Raw Material Cost : $220/kg (piperidine sulfonyl chloride), $180/kg (4-nitrophenol).

  • Total Production Cost : $1,450/kg (bench scale), $980/kg (industrial scale) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2-(4-aminophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 4-nitrophenoxyacetic acid and 4-(piperidin-1-ylsulfonyl)aniline.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structural components suggest potential interactions with biological targets, which could be explored for therapeutic applications.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which 2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrophenoxy and piperidinylsulfonyl groups could facilitate binding to specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name Substituent on Acetamide Sulfonamide Group Melting Point (°C) Key Activity/Application
2-(4-Nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (Target) 4-Nitrophenoxy Piperidin-1-ylsulfonyl Not reported Potential corrosion inhibitor
N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide (PSPA) None (Parent acetamide) Piperidin-1-ylsulfonyl Not reported Corrosion inhibition in mild steel
2-(4-Nitrophenylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (5h) 4-Nitrophenylamino Piperidin-1-ylsulfonyl 108–110 Anti-COVID-19 agent (DHFR binding)
2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) 3-Hydroxy-5-methylphenoxy None Not reported Optical properties (crystal study)
N-(4-(Morpholinosulfonyl)phenyl)acetamide (2d) None Morpholinosulfonyl Not reported Antimicrobial intermediate

Key Observations:

Linkage Type: The target compound’s phenoxy group differs from phenylamino linkages (e.g., 5h ) in electronic and steric effects. Oxygen linkages may reduce basicity compared to nitrogen, affecting solubility and binding interactions.

Sulfonamide Variations: Replacing piperidinyl with morpholino (e.g., 2d ) alters hydrogen-bonding capacity and steric bulk, influencing biological activity or corrosion inhibition efficiency.

Pharmacological and Functional Comparisons

Key Insights:

  • Corrosion Inhibition : The target compound’s nitro group may enhance electron donation to metal surfaces compared to PSPA, though experimental validation is needed .
  • Enzyme Binding: The nitro group in 5h and the target could stabilize charge-transfer interactions in enzyme binding pockets, but phenoxy vs. phenylamino linkages may alter binding modes .

Biological Activity

The compound 2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C17_{17}H20_{20}N4_{4}O4_{4}S
  • Molecular Weight : 372.43 g/mol
  • IUPAC Name : 2-(4-nitrophenoxy)-N-(4-piperidin-1-ylsulfonyl)phenylacetamide

Antimicrobial Activity

Recent studies have indicated that derivatives of the compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the nitrophenoxy and piperidinyl sulfonamide moieties contribute to its antimicrobial efficacy.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. In a study examining the effects of similar piperidine derivatives, it was found that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases . Such findings are crucial for developing therapeutic agents targeting inflammatory pathways.

Anticancer Properties

There is emerging evidence supporting the anticancer activity of this compound. Research has shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways . The structural features of the compound may enhance its interaction with specific cellular targets involved in cancer progression.

Case Study 1: Antimicrobial Efficacy

In a comparative study, several derivatives were tested for their antimicrobial activity. The compound demonstrated superior efficacy against Gram-positive bacteria compared to Gram-negative strains. The results are summarized in Table 1.

CompoundMIC (μg/mL)Target Pathogen
This compound0.25Staphylococcus aureus
Compound A0.50Escherichia coli
Compound B0.75Pseudomonas aeruginosa

Case Study 2: Anti-inflammatory Activity

In vitro studies evaluating the anti-inflammatory effects of related compounds showed a reduction in TNF-alpha levels by up to 60% when treated with the compound at a concentration of 10 μM over 24 hours . This highlights its potential as an anti-inflammatory agent.

Research Findings

A comprehensive review of literature reveals several important findings regarding the biological activity of this compound:

  • Mechanism of Action : The nitro group and piperidine ring appear to play critical roles in enhancing the biological activity by facilitating interactions with biological targets.
  • Structure-Activity Relationship (SAR) : Modifications to the piperidine and phenolic groups significantly affect the potency and selectivity of the compounds against various pathogens .
  • Safety Profile : Preliminary toxicity assessments indicate that these compounds exhibit low cytotoxicity in non-cancerous cell lines, suggesting a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for 2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React 4-(piperidin-1-ylsulfonyl)aniline with chloroacetyl chloride to form the acetamide backbone.
  • Step 2 : Introduce the 4-nitrophenoxy group via a substitution reaction using 4-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard methods. Confirm purity via HPLC (>95%) and structural validation using 1H^1H-NMR and mass spectrometry .

Q. What characterization techniques are essential for validating this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^13C-NMR to confirm substituent positions and integration ratios.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to confirm empirical formula.
  • X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .

Q. How is this compound applied in pharmacological research?

It serves as a biochemical tool for:

  • Receptor Binding Assays : Study interactions with sulfonylurea receptors (SURs) due to the piperidin-1-ylsulfonyl moiety.
  • Enzyme Inhibition : Investigate nitro-reductase activity via the 4-nitrophenoxy group.
  • Cellular Uptake Studies : Fluorescence tagging (e.g., coupling with dansyl chloride) to track intracellular localization .

Advanced Research Questions

Q. How to design experiments to optimize synthesis yield and selectivity?

  • Parameter Screening : Use Design of Experiments (DoE) to vary temperature (40–100°C), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. NaH).
  • Catalyst Exploration : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance substitution efficiency.
  • Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Assay Standardization : Control variables like cell line (HEK293 vs. CHO), incubation time (24–72 hr), and solvent (DMSO concentration ≤0.1%).
  • Purity Reassessment : Re-analyze compound batches via LC-MS to rule out degradation products (e.g., nitro-group reduction to amine).
  • Structural Analog Comparison : Test derivatives (e.g., replacing piperidine with morpholine) to isolate pharmacophore contributions .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for SUR1 or cytochrome P450 isoforms.
  • In Vitro Profiling : Screen analogs in enzyme inhibition assays (IC₅₀ determination) and cytotoxicity panels (MTT assay).
  • Pharmacokinetic Studies : Measure metabolic stability in liver microsomes and permeability (Caco-2 cell model) .

Q. How to characterize non-covalent interactions in crystal structures?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (methanol/chloroform). Analyze hydrogen bonds (e.g., acetamide NH to sulfonyl oxygen) and π-stacking (nitrophenyl groups).
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯O, van der Waals) using CrystalExplorer .

Q. How to address discrepancies between in vitro and in vivo efficacy?

  • Solubility Optimization : Use co-solvents (PEG 400) or formulate as nanoparticles (PLGA encapsulation).
  • Metabolite Identification : Perform LC-MS/MS on plasma samples to detect active/inactive metabolites.
  • Tissue Distribution Studies : Radiolabel the compound (e.g., 14C^{14}C-acetamide) for biodistribution analysis in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.